molecular formula C9H10ClF2NO2 B1421473 Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride CAS No. 1251923-42-8

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride

Cat. No.: B1421473
CAS No.: 1251923-42-8
M. Wt: 237.63 g/mol
InChI Key: KTAPVPAKDYEIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of 2,5-difluorobenzaldehyde with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with chloroacetic acid to yield the desired product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride is utilized in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Methyl 2-amino-2-(2,5-difluorophenyl)acetate hydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical behavior.

Properties

IUPAC Name

methyl 2-amino-2-(2,5-difluorophenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)6-4-5(10)2-3-7(6)11;/h2-4,8H,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAPVPAKDYEIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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